molecular formula C23H30N6O B12270568 5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

Cat. No.: B12270568
M. Wt: 406.5 g/mol
InChI Key: CHTTWRDMOLQURC-UHFFFAOYSA-N
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Description

5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of particular interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of 5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine involves multiple steps. One common method includes the reaction of 4-(pyridin-2-yl)piperazine with 1-bromo-2-butyne to form an intermediate, which is then reacted with 4-hydroxypiperidine. The final step involves the cyclization of the intermediate with 2-chloropyrimidine under basic conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2-position, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles at the alkyne moiety.

Scientific Research Applications

5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis, thereby reducing fibrosis . The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Properties

Molecular Formula

C23H30N6O

Molecular Weight

406.5 g/mol

IUPAC Name

5-methyl-2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine

InChI

InChI=1S/C23H30N6O/c1-20-18-25-23(26-19-20)29-11-7-21(8-12-29)30-17-5-4-10-27-13-15-28(16-14-27)22-6-2-3-9-24-22/h2-3,6,9,18-19,21H,7-8,10-17H2,1H3

InChI Key

CHTTWRDMOLQURC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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